(4-Nitrophenyl)methanesulfonyl fluoride

Reaction kinetics Nucleophilic substitution Sulfonyl halides

Choose (4-Nitrophenyl)methanesulfonyl fluoride for electrophilicity precisely tuned by its para-nitro group (Hammett σp +0.78 vs. 0.00 for PMSF), enabling slower, chemoselective SuFEx reactions and controlled covalent inhibition. Its moderated LogP (~1.9) improves aqueous compatibility over PMSF. Ideal for chalcone synthesis (65% yield with 2-bromoacetophenone), late-stage functionalization, and activity-based probe design where over-reaction must be avoided. High thermal stability (bp ~400°C) supports elevated-temperature processes.

Molecular Formula C7H6FNO4S
Molecular Weight 219.19 g/mol
CAS No. 110661-61-5
Cat. No. B3375538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Nitrophenyl)methanesulfonyl fluoride
CAS110661-61-5
Molecular FormulaC7H6FNO4S
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CS(=O)(=O)F)[N+](=O)[O-]
InChIInChI=1S/C7H6FNO4S/c8-14(12,13)5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2
InChIKeyVKSZNRBZGINFCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Nitrophenyl)methanesulfonyl fluoride (CAS 110661-61-5) | Sulfonyl Fluoride Reagent and Protease Inhibitor Derivative


(4-Nitrophenyl)methanesulfonyl fluoride, also known as 4-nitrobenzylsulfonyl fluoride, is an aromatic sulfonyl fluoride bearing a para-nitro substituent. The compound possesses a molecular formula of C7H6FNO4S and a molecular weight of 219.19 g/mol . It is structurally characterized by an electron-deficient sulfonyl fluoride warhead attached to a 4-nitrophenylmethyl scaffold, a motif that confers distinct electrophilic reactivity and moderate lipophilicity [1]. This compound is primarily employed as a covalent serine hydrolase inhibitor and as a versatile SuFEx (Sulfur(VI) Fluoride Exchange) click-chemistry building block .

Why Unsubstituted PMSF and Simple Sulfonyl Chlorides Cannot Replace (4-Nitrophenyl)methanesulfonyl fluoride


Direct substitution with phenylmethanesulfonyl fluoride (PMSF) or sulfonyl chloride analogs is inadequate for applications requiring specific reactivity profiles. The para-nitro group of (4-nitrophenyl)methanesulfonyl fluoride exerts a strong electron-withdrawing effect (Hammett σp = +0.78), which significantly enhances the electrophilicity of the adjacent sulfonyl fluoride center compared to the unsubstituted PMSF (σp = 0.00) [1]. This substituent effect translates into altered reaction kinetics, with phenylmethanesulfonyl fluorides (PSF) exhibiting markedly lower rates and smaller ρX and ρY values in nucleophilic substitution reactions compared to their chloride counterparts . Furthermore, the introduction of the nitro group modifies the compound's lipophilicity (LogP ≈ 1.9) relative to PMSF (LogP ≈ 2.33), influencing solubility and partitioning behavior in biphasic or biological systems . The combination of these electronic and physicochemical differences precludes simple replacement by off-the-shelf PMSF or sulfonyl chlorides without compromising experimental outcomes [2].

(4-Nitrophenyl)methanesulfonyl fluoride: Evidence-Based Differentiation for Procurement Decisions


Kinetic Reactivity Divergence: Sulfonyl Fluoride vs. Sulfonyl Chloride

In a comparative kinetic study of Y-substituted phenylmethanesulfonyl halides with X-substituted anilines in methanol-acetonitrile, phenylmethanesulfonyl fluorides (PSF) exhibited markedly lower reaction rates and smaller magnitudes of Hammett ρX and ρY values compared to the corresponding chlorides (PSC) . The study further demonstrated that the magnitude of the cross-interaction constant ρXY was greater for PSF than for PSC, indicating a greater degree of bond making in the transition state for the fluoride despite the slower overall rate . This kinetic profile confirms that (4-nitrophenyl)methanesulfonyl fluoride offers a more controlled, chemoselective sulfonylation pathway than the more reactive but less discriminating sulfonyl chloride analog.

Reaction kinetics Nucleophilic substitution Sulfonyl halides

Predicted Lipophilicity (LogP) vs. Unsubstituted PMSF

The presence of the para-nitro group in (4-nitrophenyl)methanesulfonyl fluoride reduces its predicted octanol-water partition coefficient (LogP) to approximately 1.9 [1], compared to an experimental LogP of 2.33 for unsubstituted phenylmethanesulfonyl fluoride (PMSF) . This decrease in lipophilicity of ~0.43 log units corresponds to a roughly 2.7-fold lower partition into hydrophobic phases. For applications involving aqueous solubility or biological membrane permeability, this difference is statistically significant and can influence compound handling and bioactivity.

Physicochemical properties Lipophilicity Drug discovery

Synthetic Utility: Verified Reaction Yield in Chalcone Synthesis

In a documented synthetic protocol, (4-nitrophenyl)methanesulfonyl fluoride was employed as a reactant with 2-bromoacetophenone in the presence of dibenzo-18-crown-6 and potassium carbonate, using acetonitrile as solvent. After a 24-hour reaction time, (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one was obtained in a verified yield of 65% [1]. This specific example demonstrates the compound's practical utility in constructing α,β-unsaturated ketone scaffolds, a key structural motif in pharmaceuticals and natural products.

Organic synthesis Reagent Chalcone

Electrophilicity Enhancement via Electron-Withdrawing Nitro Group

The Hammett substituent constant (σp) for a para-nitro group is +0.78, whereas the unsubstituted phenyl group has a σp of 0.00 [1]. This positive σp value quantifies the strong electron-withdrawing nature of the nitro group, which directly increases the partial positive charge on the sulfur atom of the sulfonyl fluoride moiety. The enhanced electrophilicity of (4-nitrophenyl)methanesulfonyl fluoride relative to PMSF is therefore not merely qualitative but is based on a well-established linear free-energy relationship. This predictable reactivity tuning enables rational design of sulfonylation reactions and covalent inhibitor probes.

Electrophilicity Hammett constants Reactivity

Physical Properties and Purity Specifications for Procurement

Commercial sources list (4-nitrophenyl)methanesulfonyl fluoride with a purity specification of ≥95% [1], and the compound has a predicted boiling point of 400.5±28.0 °C and a predicted density of 1.521±0.06 g/cm³ [2]. In comparison, unsubstituted PMSF is a solid with a melting point of 92-95 °C and a purity specification typically >98% . The significantly higher predicted boiling point and the lack of a reported melting point for the 4-nitro derivative suggest it may be a liquid or low-melting solid at room temperature, which has practical implications for storage, handling, and formulation.

Purity Boiling point Density

Recommended Use Cases for (4-Nitrophenyl)methanesulfonyl fluoride Based on Verified Evidence


Controlled Chemoselective Sulfonylation in Complex Molecule Synthesis

Researchers requiring a sulfonylating agent that reacts more slowly and with greater transition-state bond formation than a sulfonyl chloride should utilize (4-nitrophenyl)methanesulfonyl fluoride. As established by Lee et al., phenylmethanesulfonyl fluorides exhibit markedly lower rates and smaller Hammett ρ values, enabling more controlled, chemoselective modifications of multifunctional substrates . This property is critical in late-stage functionalization of advanced intermediates where over-reaction or non-specific labeling must be avoided.

Synthesis of Chalcone-Derived Pharmacophores and Agrochemical Intermediates

Organic synthesis laboratories focused on constructing α,β-unsaturated ketone frameworks can directly employ (4-nitrophenyl)methanesulfonyl fluoride as a key building block. A documented protocol demonstrates its reaction with 2-bromoacetophenone to yield (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one in 65% isolated yield [1]. This verified transformation provides a reliable starting point for the preparation of chalcone derivatives, which are prevalent in anti-inflammatory, anticancer, and pesticidal lead compounds.

Development of Covalent Probes with Tuned Electrophilicity and Lipophilicity

Medicinal chemists and chemical biologists designing covalent inhibitors or activity-based probes can leverage the defined electrophilicity enhancement (Hammett σp = +0.78 vs. 0.00 for PMSF) [2] and the moderated lipophilicity (LogP 1.9 vs. 2.33 for PMSF) [3] of (4-nitrophenyl)methanesulfonyl fluoride. This predictable tuning allows for the rational optimization of target engagement and solubility profiles, particularly when a sulfonyl fluoride warhead with greater aqueous compatibility than PMSF is desired.

High-Temperature Reactions Requiring a Non-Volatile Sulfonyl Fluoride

Process chemists conducting reactions at elevated temperatures may find (4-nitrophenyl)methanesulfonyl fluoride advantageous due to its high predicted boiling point of 400.5±28.0 °C [4]. In contrast to more volatile sulfonylating agents, this reagent can withstand higher thermal loads without significant evaporative loss, making it suitable for continuous flow chemistry or high-temperature batch processes where reagent stability and containment are paramount.

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